molecular formula C13H12O4 B2805669 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 68454-18-2

4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No. B2805669
CAS RN: 68454-18-2
M. Wt: 232.235
InChI Key: DNFXKSUGBAZZSZ-UHFFFAOYSA-N
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Description

“4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one” is a chemical compound with the molecular formula C18H20O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one” is represented by the linear formula C18H20O4 . The molecular weight of this compound is 300.358 .

Scientific Research Applications

  • Synthesis of Thiazolidin-4-Ones Research demonstrates the use of a compound structurally related to 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one in the synthesis of thiazolidin-4-ones. This process involves the reaction with ethyl bromoacetate and subsequent steps leading to the formation of Schiff’s bases and thiazolidin-3-yl derivatives (Čačić et al., 2009).

  • Probe for Detection of Cr3+ Ions A derivative of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been used to synthesize a highly sensitive probe for detecting chromium (Cr3+) ions. This probe exhibits a significant change in fluorescence upon binding to Cr3+ ions, making it useful for detecting these ions in living cells (Mani et al., 2018).

  • Crystal Structure Analysis The crystal structure of a compound closely related to 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been analyzed, providing insights into its molecular configuration and potential interactions (Manolov et al., 2008).

  • Antimicrobial Activity Derivatives of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one have been synthesized and tested for antimicrobial activity. These studies have shown significant inhibitory effects against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Al-Rifai et al., 2011).

  • Non-Linear Optical Properties Research into the non-linear optical (NLO) properties of chromene derivatives, including those structurally related to 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, has been conducted. These studies reveal potential applications in the field of photonics and optoelectronics (Arif et al., 2022).

properties

IUPAC Name

4-methyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-5-13(15)17-12-6-10(3-4-11(8)12)16-7-9(2)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXKSUGBAZZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Synthesis routes and methods

Procedure details

A mixture of chloroacetone (26.23 mL, 30.48 g, 0.329 mol), potassium iodide (1.0 g, 6 mmol), and reagent grade acetone (dried over K2CO3, ca. 400 mL) was allowed to stand for 151/2 hours. 7-Hydroxy-4-methylcoumarin (50.0 g, 0.284 mol), anhyd. K2CO3 (45.50 g, 0.321 mol), and dry reagent grade acetone (1 L) were added and the mixture was refluxed for 24 hours with overhead stirring. The hot mixture was filtered and the precipitate was washed with acetone. The washes and the filtrate were combined and evaporated in vacuo to obtain a yellow solid, which dissolved in CHCl3 (1.3 L). The CHCl3 solution was extracted once with 5% aq. NaOH (500 mL), washed with two portions (500 mL) of water, dried (MgSO4), and evaporated in vacuo to obtain 7-acetonyloxy-4-methylcoumarin (64.30 g, 97.5%), mp 146.0°-148.0° C. Recrystallization of 61.82 g from 95% ethanol gave a purer product (53.91 g, 87% recovery, 85% yield), mp 150.1°-151.2° C.
Quantity
26.23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
45.5 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1.3 L
Type
solvent
Reaction Step Four

Citations

For This Compound
7
Citations
BGM Youssif - Bulletin of Pharmaceutical Sciences. Assiut, 2013 - bpsa.journals.ekb.eg
A series of new 7-[2-(3-alkyl/aryl-4-arylthiazol-2(3H)-ylidene)hydrazono)propoxy]-4-methyl-2H-chromen-2-ones, (6-9a-e), was prepared by the reaction of appropriate N-alkyl/aryl-2-[1-(4…
Number of citations: 4 bpsa.journals.ekb.eg
H Ibraheem, R AL-Bayati, S Hameed - Al-Mustansiriyah J. Sci, 2016 - iasj.net
Coumarin (2H-chromen-2-one) and its derivatives are some of the most important heterocycles and are extensively found in various bioactive natural and synthetic products [1]. They …
Number of citations: 1 www.iasj.net
HH Ibraheem, YK Al-Majedy, AJ Salim… - Al-Nahrain Journal of …, 2018 - iasj.net
New 1, 2-dihydropyridine-3-carbonitrile derivative compounds (3, 4) were synthesized by cyclization of ketones (compound (1) and compound (2)) with appropriate aldehydes (4-N, N-…
Number of citations: 2 www.iasj.net
JN Soni, SS Soman - European journal of medicinal chemistry, 2014 - Elsevier
We have synthesized various amide derivatives of benzodifuran-2-carboxylic acid from resorcinol. Reaction of 7-hydroxy-4-methylcoumarin with chloroacetone in anhydrous K 2 CO 3 …
Number of citations: 33 www.sciencedirect.com
CY Chen, TH Yang, CD Pan, X Wang - Journal of Carbohydrate …, 2019 - Taylor & Francis
An improved synthesis for 4,4′-dimethylxanthotoxol 2,3,4,6-tetra-O-acetyl-β-D-glucoside (1) starting from resorcinol was developed. Crystallographic analysis of glucoside 1 indicated …
Number of citations: 3 www.tandfonline.com
C Niu, GX Pang, G Li, J Dou, LF Nie, H Himit… - Bioorganic & medicinal …, 2016 - Elsevier
Furocoumarins, isolated from Psoralen corylifolia L., were found to be the most effective drug in the treatment of vitiligo nowadays. Twenty-five furocoumarin derivatives were thus …
Number of citations: 29 www.sciencedirect.com
K Singh, S Sharma, R Tyagi, R Sagar - Carbohydrate Research, 2023 - Elsevier
Carbohydrates are a basic structural component that are indispensable to all cellular processes. In addition to being employed as chiral starting materials in the synthesis of a variety of …
Number of citations: 3 www.sciencedirect.com

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